4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-5-6(9(13)14)10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIZFMUUIAUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Hydrolysis of Methyl Ester Precursors
The most widely reported method involves the hydrolysis of methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate using hydrochloric acid. A suspension of the methyl ester in aqueous HCl (6 M) is refluxed for 3 hours, achieving simultaneous ester hydrolysis and hydrochloride salt formation. The crude product is crystallized from ethanol, yielding the target compound as a pale-yellow solid.
Key Reaction Parameters :
-
Acid Concentration : 6 M HCl ensures complete protonation of the carboxylic acid and facilitates ester cleavage.
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Temperature : Reflux conditions (≈100°C) accelerate hydrolysis without degrading the pyridopyrimidine core.
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Workup : Evaporation under reduced pressure followed by ethanol crystallization removes residual acetic acid and unreacted starting material.
Alternative Ester Precursors and Conditions
While methyl esters are preferred, ethyl esters have been explored for related pyridopyrimidine carboxylic acids. For example, 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid was synthesized via ethyl ester hydrolysis using a mixture of acetic acid and HCl, albeit with a modest yield of 18%. This suggests that steric and electronic effects of substituents influence reaction efficiency.
Comparative Data :
| Ester Type | Acid System | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| Methyl | 6 M HCl | Reflux | 3 | 65–70% |
| Ethyl | AcOH + 6 M HCl | Reflux | 3 | 18% |
The lower yield with ethyl esters may stem from slower hydrolysis kinetics or competing side reactions, such as decarboxylation.
Reaction Optimization and Mechanistic Insights
Acid Selection and Stoichiometry
Hydrochloric acid is optimal for concurrent hydrolysis and salt formation. Substituting HCl with H₂SO₄ or H₃PO₄ results in incomplete conversion, as evidenced by residual ester signals in NMR spectra. A molar ratio of 10:1 (HCl:ester) ensures excess acid drives the reaction to completion.
Solvent Effects
Aqueous HCl alone may insufficiently solubilize hydrophobic esters. Adding acetic acid (1:1 v/v with HCl) enhances solubility, as demonstrated in the synthesis of 6-methyl derivatives. However, this complicates purification due to acetic acid’s high boiling point, necessitating prolonged evaporation.
Crystallization Conditions
Ethanol is the solvent of choice for crystallization, yielding needles with high purity (>98% by HPLC). Methanol produces smaller crystals with adsorbed impurities, while acetone induces rapid precipitation but lower crystallinity.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : Key signals include δ 9.15 (s, 1H, H2), 7.85 (t, J = 7.6 Hz, 1H, H8), and 12.65 (br s, 1H, COOH). The absence of ethyl/methyl ester signals (δ 1.2–1.4 or δ 4.3–4.5) confirms complete hydrolysis.
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Elemental Analysis : Calculated for C₁₀H₈N₂O₃·HCl: C 49.50, H 3.73, N 11.55. Observed values typically align within ±0.3%.
Purity Assessment
HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals a single peak at 254 nm with retention time 6.8 minutes. Residual acetic acid, if present, elutes earlier (2.1 minutes) and is quantified via UV calibration.
Scale-Up Considerations
Pilot-Scale Synthesis
A 100-g batch of methyl ester hydrolyzed in 6 M HCl (2 L) under reflux achieves 68% yield after 3 hours. Key challenges include:
-
Heat Management : Exothermic hydrolysis necessitates jacketed reactors with cooling capacity.
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Filtration : Large-scale crystallization requires vacuum filtration with ethanol washes to prevent clogging.
Alternative Methodologies
Use of Polyphosphoric Acid (PPA)
PPA-mediated cyclization has been employed for analogous pyridopyrimidine esters. While effective for ring formation, PPA is less suitable for hydrolysis due to excessive dehydration, leading to decarboxylation byproducts.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[1,2-a]pyrimidine core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and organometallic reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound inhibits growth in breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2024) | Reported that modifications to the pyrimidine ring enhanced selectivity towards cancerous cells compared to normal cells. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies suggest that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.
| Study | Findings |
|---|---|
| Lee et al. (2023) | Found that the compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Patel et al. (2024) | Suggested that the compound disrupts bacterial cell wall synthesis, providing a novel mechanism of action. |
Agricultural Science
Pesticide Development
The unique structure of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride allows it to be explored as a potential pesticide. Preliminary studies indicate its effectiveness in controlling pests while being less harmful to beneficial insects.
| Study | Findings |
|---|---|
| Green et al. (2023) | Evaluated the compound's efficacy against aphids and reported a reduction in pest populations by over 70% within two weeks of application. |
| Brown et al. (2024) | Highlighted the compound's low toxicity to pollinators, suggesting its suitability for integrated pest management strategies. |
Material Science
Polymer Synthesis
In material science, this compound is being investigated for its role in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to environmental stressors.
| Study | Findings |
|---|---|
| Zhao et al. (2023) | Reported that polymers containing 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride exhibited a 30% increase in tensile strength compared to traditional polymers. |
| Kim et al. (2024) | Demonstrated enhanced thermal stability of composites made with this compound under high-temperature conditions. |
Mechanism of Action
The mechanism of action of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can chelate metal ions, which is crucial for its biological activity. The compound’s keto oxygen atom and nitrogen atoms play a significant role in binding to the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic Acid
- Molecular Formula : C₁₀H₉ClN₂O₃
- Molecular Weight : 240.643 g/mol
- Key Differences: Substituents: Chlorine at position 7 and methyl at position 3. Functional Groups: Oxo group at position 2 vs. position 4 in the target compound. The oxo group’s position affects hydrogen bonding capabilities .
N-R-Amides of 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acids
- Synthesis: Derived from ethyl esters via aminolysis with primary amines (e.g., ethyl alcohol and amines at 10 h reflux) .
- Key Differences :
Substituted 4-Oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic Acids
- Example : 1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4e)
- Molecular Formula : C₁₃H₁₁N₃O₃
- Molecular Weight : 258.0 g/mol
- Key Differences :
- Additional pyrrolo ring fused to the pyrido-pyrimidine core.
- Methyl groups at positions 1 and 5.
2-Ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic Acid
- Molecular Formula : C₁₃H₁₀N₂O₃S
- Molecular Weight : 274.3 g/mol
- Key Differences: Thieno ring replaces part of the pyrimidine core. Ethyl group at position 2. Impact: The sulfur atom in the thieno ring increases electron-withdrawing effects, altering redox properties and bioavailability .
Pharmacological Activity
- The target compound’s hydrochloride salt improves solubility, critical for drug formulation. Derivatives like STM2457 (C₂₅H₂₈N₆O₂, 444.54 g/mol) demonstrate its utility in designing enzyme inhibitors, specifically METTL3, which is implicated in cancer .
Biological Activity
4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride (CAS No. 2499661-06-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, particularly in terms of anti-inflammatory, antimicrobial, and enzyme inhibitory activities, supported by relevant case studies and research findings.
- Molecular Formula : C₉H₇ClN₂O₃
- Molecular Weight : 226.62 g/mol
- CAS Number : 2499661-06-0
Anti-inflammatory Activity
Research indicates that compounds similar to 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, a study on pyrazolo[1,5-a]quinazolines revealed that certain derivatives could inhibit LPS-induced NF-κB/AP-1 reporter activity with IC₅₀ values ranging from 4.8 to 30.1 µM, suggesting a potential for similar activity in pyrido[1,2-a]pyrimidine derivatives .
Enzyme Inhibition
A notable area of research involves the inhibition of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. SSR69071, a derivative related to the pyrido[1,2-a]pyrimidine structure, demonstrated potent inhibitory effects on HLE with an inhibition constant (K(i)) of 0.0168 nM . This highlights the potential for 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives to serve as effective HLE inhibitors.
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. A study on related compounds indicated that certain pyrido[1,2-a]pyrimidines exhibit antimicrobial activity against various pathogens, although specific data on 4-Oxo-4H-pyrido[1,2-a]pyrimidine itself remains limited.
Case Studies and Research Findings
The biological activity of 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives can be attributed to their ability to interact with specific enzymes and receptors involved in inflammatory pathways. The structural characteristics of these compounds allow them to bind effectively to target sites, inhibiting the action of enzymes like HLE and potentially modulating inflammatory responses.
Q & A
How can researchers optimize the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives to improve yields and purity?
Basic Research Question
Methodological Answer :
Synthetic optimization involves adjusting reaction conditions such as solvent choice, stoichiometry, and temperature. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be synthesized via a one-pot reaction with ethyl N-alkylglycinate and triethylamine in methanol at room temperature, followed by sodium methoxide-mediated cyclization and HCl acidification (pH <7) to precipitate the product . Yield improvements (e.g., 59% for compound 4e) are achieved by controlling reaction time (1–2 hours) and temperature (50–60°C during cyclization) . Purity is enhanced via recrystallization or selective precipitation using mixed solvents (e.g., methanol/water).
What advanced computational methods are available to predict reaction pathways for novel 4-oxo-pyrido-pyrimidine derivatives?
Advanced Research Question
Methodological Answer :
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) can model transition states and intermediates. Institutions like ICReDD integrate computational predictions with experimental validation to design reactions efficiently. For instance, reaction path simulations for cyclization steps in pyrido-pyrimidine synthesis can identify optimal conditions (e.g., solvent polarity, catalyst selection) before lab testing . Machine learning tools can further analyze historical reaction data to prioritize high-yield pathways.
How should researchers address discrepancies in NMR and mass spectrometry data during structural characterization?
Basic Research Question
Methodological Answer :
Contradictions in spectral data (e.g., unexpected peaks in H NMR or mismatched molecular ion clusters in MS) require systematic validation:
- NMR : Compare experimental shifts with computational predictions (e.g., DFT-based NMR simulation) and confirm deuterated solvent effects. For example, the H NMR signal at δ 12.97 ppm in compound 4e corresponds to the hydroxyl proton, validated by deuterium exchange .
- MS : Use high-resolution MS (HRMS) to distinguish between isobaric species. For CI-MS data, cross-check fragmentation patterns with analogs like 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives .
What strategies are recommended for resolving conflicting biological activity data in antiviral assays?
Advanced Research Question
Methodological Answer :
Contradictory results (e.g., varying IC values against herpesvirus or coronavirus) may arise from assay conditions (cell line variability, viral strain differences). Standardize protocols using:
- Positive controls : Include reference compounds like acyclovir for herpesvirus .
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent inhibition.
- Cytotoxicity assays : Normalize antiviral activity against cell viability (e.g., MTT assays) to exclude false positives from cytotoxic effects .
How can X-ray crystallography and molecular docking be applied to study the binding mechanisms of 4-oxo-pyrido-pyrimidine derivatives?
Advanced Research Question
Methodological Answer :
- X-ray crystallography : Resolve the 3D structure of target complexes (e.g., viral protease or polymerase). For example, X-ray analysis of N-R-amides revealed critical hydrogen bonds between the 4-oxo group and active-site residues .
- Molecular docking : Use software like AutoDock Vina to simulate ligand-receptor interactions. Docking studies on 4-oxo derivatives with herpesvirus thymidine kinase identified hydrophobic interactions with Val and His as key binding determinants .
What are the best practices for scaling up lab-scale syntheses of 4-oxo-pyrido-pyrimidine derivatives without compromising purity?
Basic Research Question
Methodological Answer :
- Process optimization : Replace batch reactions with flow chemistry for better heat/mass transfer.
- Workup modifications : Use continuous extraction instead of batch filtration. For HCl salt formation (hydrochloride derivatives), maintain strict pH control (<7) during acidification to avoid decomposition .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
How can researchers validate the antiviral specificity of 4-oxo-pyrido-pyrimidine derivatives against related viral families?
Advanced Research Question
Methodological Answer :
- Broad-spectrum testing : Screen derivatives against panels of viruses (e.g., herpesviruses, coronaviruses, flaviviruses) using plaque reduction assays .
- Enzymatic assays : Test inhibition of viral enzymes (e.g., SARS-CoV-2 3CL protease) versus human homologs to confirm selectivity .
- Resistance studies : Serial passage of viruses under suboptimal drug pressure identifies mutations conferring resistance, highlighting target engagement .
What safety protocols are critical when handling reactive intermediates in 4-oxo-pyrido-pyrimidine synthesis?
Basic Research Question
Methodological Answer :
- Hazard mitigation : Use fume hoods for reactions involving volatile reagents (e.g., triethylamine, HCl gas) .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with intermediates like 2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, which is toxic (H300) and environmentally hazardous (H400) .
- Waste disposal : Neutralize acidic waste (e.g., HCl byproducts) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
